![molecular formula C18H18BrN5O B2827902 2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1797586-10-7](/img/structure/B2827902.png)
2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound. It’s worth noting that benzamides are a significant class of amide compounds, which have been widely used in medical, industrial, biological, and potential drug industries .
科学的研究の応用
Synthesis and Molecular Design
The chemical compound 2-bromo-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzamide is involved in various scientific research areas, particularly in the synthesis and characterization of new molecules with potential therapeutic applications. This compound and its derivatives have been studied for their structural and physicochemical properties, contributing to the development of novel pharmacologically active agents.
Synthesis of Phenoxo-Bridged Dicopper(II) Complexes : Research by Amudha et al. (1999) explored the synthesis and properties of new unsymmetrical binucleating ligands and their copper(II) complexes, demonstrating their electrochemical and magnetic behaviors. This work contributes to understanding the complex's potential in catalysis and material science (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Preparation of Nitrogen-Bridged Heterocycles : A study by Kakehi et al. (1988) focused on the alkaline treatment of certain pyridinium bromides to form 3-arylpyrazolo[1,5-a]pyridines and 1-arylindolizines, showing the versatility of nitrogen-containing compounds in synthesizing complex heterocyclic structures (Kakehi, Ito, Kinoshita, & Abaka, 1988).
Antimicrobial and Antitubercular Potential : Foks et al. (2005) investigated the synthesis of potentially tuberculostatic pyrazine derivatives, highlighting the antimicrobial potential of these compounds. Their work underscores the role of such chemical entities in developing new therapeutic agents against tuberculosis (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2005).
Novel Non-Peptide CCR5 Antagonists : Research into the preparation and characterization of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide by Bi (2014) and Cheng De-ju (2014, 2015) illustrates the compound's application in designing CCR5 antagonists, a crucial target in HIV therapy. These studies demonstrate the compound's utility in developing new therapeutic agents (Bi, 2014) (Cheng De-ju, 2014) (Cheng De-ju, 2015).
Anti-Arrhythmic and Antipsychotic Agents : Studies also delve into the compound's derivatives for potential anti-arrhythmic and antipsychotic applications, demonstrating the wide range of pharmacological activities that can be explored through structural modifications of this chemical scaffold (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
作用機序
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s likely that it interacts with its target in a way that inhibits the growth or survival of the bacteria, similar to other anti-tubercular agents .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with essential biochemical pathways in mycobacterium tuberculosis, leading to the inhibition of bacterial growth or survival .
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells, indicating that they are non-toxic to human cells . This suggests that the compound may have favorable pharmacokinetic properties, but further studies would be needed to confirm this.
Result of Action
The result of the compound’s action is likely the inhibition of growth or survival of Mycobacterium tuberculosis, given its potential anti-tubercular activity . .
特性
IUPAC Name |
2-bromo-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O/c19-15-4-2-1-3-14(15)18(25)23-12-13-5-9-24(10-6-13)17-16(11-20)21-7-8-22-17/h1-4,7-8,13H,5-6,9-10,12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQXNMCMKJGNPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。